5,11-Dimethylheptadecane

Descripción

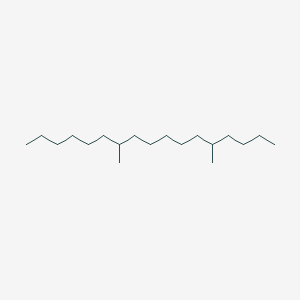

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

136494-38-7 |

|---|---|

Fórmula molecular |

C19H40 |

Peso molecular |

268.5 g/mol |

Nombre IUPAC |

5,11-dimethylheptadecane |

InChI |

InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3 |

Clave InChI |

SHRABZPQLACWEN-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)CCCCCC(C)CCCC |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Discovery in Target Organisms

5,11-Dimethylheptadecane is a major sex pheromone component of the eastern hemlock looper (Lambdina fiscellaria fiscellaria). scispace.comnih.gov Alongside 2,5-dimethylheptadecane, it was identified as one of the two primary, previously unknown hydrocarbon components of the female moth's sex pheromone. nih.govresearchgate.net The identification of these compounds was a significant step in understanding the chemical communication of this forest pest, which is a major defoliator of balsam fir and eastern hemlock in eastern North America.

The biological activity of this compound is highly specific to one of its stereoisomers. Out of the four possible stereoisomers—(5R,11R), (5R,11S), (5S,11R), and (5S,11S)—only the (5R,11S)-5,11-dimethylheptadecane has been shown to elicit electrophysiological responses in the antennae of male eastern hemlock loopers. scispace.com Field bioassays confirmed that traps baited with the (5R,11S) stereoisomer were as effective at capturing males as those baited with a mixture of all four stereoisomers. scispace.com This indicates that the male antennal receptors are specifically tuned to this particular configuration. scispace.com

The pheromone blend of the eastern hemlock looper is a critical component in its reproductive cycle, primarily functioning in close-range sensory communication rather than long-distance attraction. researchgate.net

Similar to its eastern counterpart, this compound is also a crucial sex pheromone component for the western hemlock looper (Lambdina fiscellaria lugubrosa). scispace.comsfu.ca This subspecies, a significant defoliator in western North America, utilizes a more complex pheromone blend. researchgate.netfrontiersin.org While this compound is a major component, the blend also includes 2,5-dimethylheptadecane and 7-methylheptadecane (B13817674). sfu.ca

Research has shown that while this compound alone can attract male moths, the addition of the other components significantly enhances this attraction. google.com The most effective lure for trapping male western hemlock loopers consists of a blend of this compound, 2,5-dimethylheptadecane, and 7-methylheptadecane. frontiersin.org

The stereochemistry of these components is vital for their biological activity. The biologically active isomer of the main component is (5R,11S)-5,11-dimethylheptadecane. researchgate.net Furthermore, the synergistic effects of the other components are also stereospecific. The addition of (7S)-7-methylheptadecane and (5S)-2,5-dimethylheptadecane to (5R,11S)-5,11-dimethylheptadecane results in the highest attraction of male moths. researchgate.net This three-component chiral pheromone blend is a notable example of the chemical complexity involved in insect communication. sfu.ca

Table 1: Pheromone Components of Lambdina fiscellaria Subspecies

| Compound | L. fiscellaria fiscellaria (Eastern) | L. fiscellaria lugubrosa (Western) |

| This compound | Major Component nih.govresearchgate.net | Major Component sfu.ca |

| 2,5-Dimethylheptadecane | Major Component nih.govresearchgate.net | Synergistic Component sfu.ca |

| 7-Methylheptadecane | Minor Component (less responsive) researchgate.net | Synergistic Component sfu.ca |

The use of dimethylheptadecanes as sex pheromones is not limited to the hemlock loopers. Other related species within the Geometridae family also utilize similar branched-chain hydrocarbons for chemical communication. For instance, 7,11-dimethylheptadecane has been identified as a sex pheromone component in the spring hemlock looper (Lambdina athasaria) and the pitch pine looper (Lambdina pellucidaria). researchgate.net In these species, this compound was also detected in pheromone gland extracts, although it did not significantly increase the attraction of males to the primary pheromone blend in field trials. researchgate.netsepscience.com This suggests a degree of conservation and divergence in pheromone signaling within the Lambdina genus.

Lambdina fiscellaria lugubrosa (Western Hemlock Looper)

Advanced Isolation Techniques from Biological Matrices

The identification of this compound and other related pheromone components from minute biological samples relies on a suite of advanced isolation and analytical techniques.

A primary method involves the solvent extraction of pheromone glands dissected from female moths. acs.org The terminal abdominal segments, which contain the pheromone glands, are excised and extracted with an organic solvent like hexane (B92381) or methylene (B1212753) chloride. acs.org This method, while effective, also extracts a large number of other compounds, necessitating further purification steps. acs.org

To overcome the limitations of solvent extraction and to analyze the emitted pheromone blend, which can differ from the glandular content, aeration techniques are employed. acs.org This involves passing a current of purified air over "calling" females (females actively releasing pheromones) and trapping the volatile compounds on an adsorbent material such as Porapak Q or activated charcoal. researchgate.net The trapped pheromones are then eluted with a solvent for analysis. researchgate.net

Solid Phase Microextraction (SPME) is a more modern, solvent-free technique that has been successfully applied to the isolation of insect pheromones. scispace.coment-bull.com.cn A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the biological sample (e.g., pheromone gland) or even directly rubbed on the gland surface. researchgate.netent-bull.com.cn The volatile and semi-volatile compounds, including this compound, adsorb onto the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph for analysis. sepscience.com

For larger-scale extractions, Supercritical Fluid Extraction (SFE) offers a "green" alternative to traditional solvent extraction. czu.cz Supercritical carbon dioxide is used as the extraction solvent, which has the advantage of being easily removed from the extract, leaving no solvent residue. nih.govczu.cz

Once isolated, the identification and analysis of these compounds are typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) to determine the chemical structure and Gas Chromatography with Electroantennographic Detection (GC-EAD) . frontiersin.orgscience.gov In GC-EAD, the effluent from the gas chromatography column is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other part passing over a live insect antenna. researchgate.net This allows for the precise identification of which compounds in the extract are biologically active by measuring the electrical response of the antenna. science.gov

Importance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in the biological activity of many chemical compounds, particularly insect pheromones. researchgate.netnih.gov These chemical messengers rely on a precise three-dimensional structure to bind to specific receptors in the receiving organism, much like a key fits into a lock. blogspot.com This specificity means that different stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can elicit vastly different biological responses. pnas.org

In the world of insect communication, one stereoisomer of a pheromone might be highly attractive, while its mirror image (enantiomer) or other diastereomers could be inactive or even inhibitory. nih.govresearchgate.net This stereochemical specificity enhances the number of unique communication channels available to different species, contributing to reproductive isolation. researchgate.net The synthesis and bioassay of individual stereoisomers are therefore essential to determine the absolute configuration of the natural pheromone and to understand the relationship between its structure and its function. nih.govnih.gov For many chiral pheromones, only one enantiomer is biologically active. researchgate.net

Identification of Active Stereoisomers

Research has pinpointed a specific stereoisomer of this compound as the key bioactive compound for certain insect species. This chemical is the major sex pheromone component for both the eastern hemlock looper (Lambdina fiscellaria fiscellaria) and the western hemlock looper (Lambdina fiscellaria lugubrosa). nih.govusda.gov Through detailed analysis and field trials, the (5R,11S)-5,11-Dimethylheptadecane isomer has been identified as the sole stereoisomer that triggers electrophysiological responses in the antennae of male moths of these species. nih.gov

Field bioassays have corroborated these laboratory findings. Traps baited with the synthetically produced (5R,11S) isomer were as effective at capturing male moths as traps baited with a mixture of all four possible stereoisomers. nih.gov This demonstrates the high degree of specificity in the pheromone receptors of these moths. vulcanchem.com The synthesis of (5R,11S)-5,11-Dimethylheptadecane has been achieved with high enantiomeric purity, often starting from chiral precursors like methyl 3-hydroxy-2-methylpropanoate or (S)-citronellol to ensure the correct configuration at the C5 and C11 positions. vulcanchem.com

Table 1: Activity of this compound Stereoisomers on Hemlock Loopers

| Stereoisomer | Antennal Response (EAG) | Field Trap Catches |

|---|---|---|

| (5R,11S) | Active | High |

| (5S,11R) | Inactive | Not significant |

| (5R,11R) | Inactive | Not significant |

| (5S,11S) | Inactive | Not significant |

In the case of the eastern and western hemlock loopers, the other three stereoisomers of this compound—(5S,11R), (5R,11R), and (5S,11S)—have been shown to be biologically inactive. nih.gov Electrophysiological tests revealed no response from the male moths' antennae to these other forms. nih.gov Furthermore, field trapping experiments showed that catches in traps baited with any of these three isomers were not significantly different from catches in unbaited control traps. nih.gov

This lack of activity suggests that the male antennal receptors are highly tuned to the specific (5R,11S) configuration. nih.govvulcanchem.com There is no evidence to suggest that the other stereoisomers have a synergistic (enhancing) or inhibitory (reducing) effect on the attraction of the active isomer for these species. nih.gov This leads to the hypothesis that female hemlock loopers likely produce only the (5R,11S)-5,11-Dimethylheptadecane isomer for pheromonal communication. nih.gov

Advanced Analytical Techniques for Stereoisomer Separation

The precise identification and quantification of stereoisomers are paramount for understanding their biological roles. Advanced analytical techniques are required to separate these closely related molecules.

Enantioselective Gas Chromatography (GC) is a powerful technique for separating the stereoisomers of volatile compounds like dimethylheptadecanes. This method utilizes a chiral stationary phase (CSP) within the GC column. A CSP is a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated for detection.

Modified cyclodextrins are commonly used as CSPs for the separation of long-chain methyl-branched alkanes. researchgate.netbioone.org For instance, stereoisomers of 7,11-dimethylheptadecane have been successfully separated using a modified cyclodextrin (B1172386) phase, which allows for the enantiomeric analysis of natural samples. researchgate.netbioone.org Chiral stationary phases like Cyclosil-B have also demonstrated the ability to resolve enantiomers of dimethylalkanes, which is critical for verifying the enantiomeric purity of synthetic pheromone batches. vulcanchem.com

Table 2: Analytical Techniques for Stereoisomer Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Enantioselective GC | Separation based on differential interaction with a chiral stationary phase. | Separates and quantifies the four stereoisomers to determine purity and identify the natural configuration. |

| HPLC with Derivatization | Separation of less volatile derivatives in a liquid phase, often at low temperatures. | Used to analyze stereoisomeric composition after converting the molecule to a more easily separable form. |

For less volatile compounds or when GC separation is challenging, High-Performance Liquid Chromatography (HPLC) offers an alternative. Since hydrocarbons like this compound lack a chromophore for standard UV detection and are not easily separated on many HPLC columns, a process called derivatization is often employed. researchgate.net

Derivatization involves chemically modifying the molecule of interest to attach a tag that facilitates separation or detection. For example, a related compound, 5,11-dimethyl-8-pentacosanol, was analyzed by converting it into a derivative that could be separated by low-temperature HPLC. researchgate.netresearchgate.net This approach allowed for the precise determination of its stereoisomeric composition. researchgate.net While direct HPLC analysis of this compound is not common, the derivatization of synthetic precursors or intermediates is a crucial step in ensuring the stereochemical purity of the final product. researchgate.netresearchgate.net

Stereochemistry and Enantiomeric Purity Analysis

The biological activity of many insect pheromones is intrinsically linked to their specific stereochemistry. In the case of 5,11-dimethylheptadecane, a compound with two chiral centers at the C5 and C11 positions, four possible stereoisomers exist: (5R,11R), (5S,11S), (5R,11S), and (5S,11R). Research has unequivocally demonstrated that only one of these isomers, (5R,11S)-5,11-dimethylheptadecane, is the biologically active sex pheromone for both the eastern hemlock looper (Lambdina fiscellaria fiscellaria) and the western hemlock looper (Lambdina fiscellaria lugubrosa). nih.govnih.govresearchgate.netpnas.org

Electrophysiological studies, which measure the response of male moth antennae to different chemical compounds, revealed that only the (5R,11S) stereoisomer elicits a significant response. nih.govresearchgate.net The other three stereoisomers—(5R,11R), (5S,11S), and (5S,11R)—showed no significant antennal response, indicating that the insect's olfactory receptors are highly specific to the (5R,11S) configuration. nih.govpnas.org These findings were further substantiated by field bioassays, where traps baited with the pure (5R,11S)-5,11-dimethylheptadecane were as effective at capturing male hemlock loopers as traps baited with a synthetic mixture of all four stereoisomers. nih.govpnas.org Traps containing the other three individual stereoisomers were not significantly more attractive than unbaited control traps. nih.govpnas.org

The synthesis of all four stereoisomers of this compound with high enantiomeric purity has been a critical step in confirming these structure-activity relationships. sfu.ca Such syntheses often rely on starting materials from the chiral pool or employ stereoselective reactions to control the configuration at the C5 and C11 positions, achieving high enantiomeric excess (ee), often greater than 97%. nih.govsfu.ca

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. Digital polarimetry has emerged as a crucial analytical technique for this purpose, particularly for methyl-branched hydrocarbons (MBCHs) like this compound. pnas.orgpnas.org This method measures the optical rotation of a chiral substance, which is its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. pnas.org

A significant advancement in this area was the development of a method for isolating individual MBCHs from the complex cuticular hydrocarbon profiles of insects, followed by the determination of their absolute configuration using a high-accuracy digital polarimeter with a small-volume optical cell. pnas.orgresearchgate.net This technique is particularly valuable for analyzing the small quantities of material that can typically be isolated from natural sources. pnas.org

In a comprehensive study of MBCHs from 20 different insect species across nine orders, researchers utilized an Autopol IV Digital Polarimeter to measure the specific rotations of 36 isolated compounds. pnas.org The isolated MBCHs were dissolved in a solvent like chloroform (B151607) and placed in a micro sample cell for analysis. pnas.org The specific rotation values were then compared to those of a library of synthesized, enantiomerically pure standards to determine the absolute configuration. pnas.org This comparative approach is essential because the specific rotations of long-chain hydrocarbons are often small and can be influenced by the position of the methyl branch. pnas.org

While the aforementioned study did not explicitly list this compound among the 36 compounds analyzed, the established methodology is directly applicable. The absolute configuration of the biologically active (5R,11S) isomer, initially determined through stereoselective synthesis and bioassay, can be unequivocally confirmed by comparing its measured optical rotation to that of a synthetically prepared standard of known configuration. For instance, research on analogous compounds like 5,9-dimethylheptadecane (B1145886) has utilized polarimetry to characterize the different stereoisomers. researchgate.net

The table below presents hypothetical, yet representative, specific rotation data for the stereoisomers of this compound, based on the known principles of polarimetry for methyl-branched alkanes where (R)-enantiomers often exhibit negative optical rotations. pnas.org

Table 1: Representative Specific Rotation Data for this compound Stereoisomers

| Stereoisomer | Predicted Specific Rotation [α]D (degrees) | Configuration |

|---|---|---|

| (5R,11S)-5,11-Dimethylheptadecane | Value > 0 | meso-like |

| (5S,11R)-5,11-Dimethylheptadecane | Value < 0 | meso-like |

| (5R,11R)-5,11-Dimethylheptadecane | Negative | Enantiomer |

| (5S,11S)-5,11-Dimethylheptadecane | Positive | Enantiomer |

Note: The specific rotation values are highly dependent on the solvent, concentration, and temperature. The signs are based on general observations for similar compounds and are for illustrative purposes.

The precision of modern digital polarimeters allows for the analysis of sub-milligram samples, making it a powerful tool for the stereochemical elucidation of insect pheromones, which are often available only in minute quantities. This analytical technique, combined with enantioselective synthesis and gas chromatography, provides a robust framework for the complete stereochemical assignment of complex molecules like this compound. pnas.orgresearchgate.net

Synthetic Pathways and Methodological Advancements

Asymmetric Synthesis Methodologies

Chelation-Controlled Reactions

Chelation control is a powerful strategy in stereoselective synthesis to dictate the three-dimensional arrangement of atoms in a molecule. This approach involves the use of a chelating agent, often a Lewis acid, which coordinates to multiple functional groups within a reactant molecule. This coordination locks the molecule into a rigid conformation, exposing one face to attack by a reagent, thereby leading to a highly selective reaction outcome.

In the synthesis of branched alkanes like dimethylheptadecanes, chelation-controlled reactions are instrumental in establishing the correct stereochemistry at the chiral centers where the methyl groups are attached. nyxxb.cn A notable application is the highly diastereoselective chelation-controlled radical reaction. researchgate.net For instance, the synthesis of meso-7,11-Dimethylheptadecane, a structural isomer of the target compound, utilizes this method as a key step. researchgate.net The reaction involves a substrate such as diethyl 4-benzyloxy-2,6-dimethyleneheptanedioate, which reacts with an alkyl iodide in the presence of a significant excess of a Lewis acid, magnesium bromide etherate (MgBr₂·OEt₂). researchgate.net The magnesium ion chelates to oxygen atoms in the substrate, creating a rigid cyclic intermediate that directs the incoming radical to a specific face of the molecule, ensuring high diastereoselectivity. researchgate.net The use of low temperatures is also critical for the success of this selective reaction. researchgate.net This methodology is broadly applicable to the synthesis of various chiral methyl-branched alkanes. nyxxb.cn

Table 1: Key Parameters in Chelation-Controlled Radical Reactions for Dimethylalkane Synthesis

| Parameter | Role in Synthesis | Example Reagent/Condition | Citation |

|---|---|---|---|

| Substrate | Contains functional groups capable of chelation and a reactive site. | Diethyl 4-benzyloxy-2,6-dimethyleneheptanedioate | researchgate.net |

| Chelating Agent | A Lewis acid that coordinates to the substrate to form a rigid intermediate. | Magnesium bromide etherate (MgBr₂·OEt₂) | researchgate.net |

| Reagent | The group to be added stereoselectively. | Pentyl iodide | researchgate.net |

| Temperature | Low temperatures are crucial for enhancing diastereoselectivity. | -78°C to 0°C | researchgate.netnumberanalytics.com |

This control over stereochemistry is a significant advancement, enabling the synthesis of specific stereoisomers of pheromones for biological studies and pest management applications. nyxxb.cn

Yield and Purity Optimization in Laboratory Synthesis

The synthesis of high-molecular-weight branched alkanes like 5,11-Dimethylheptadecane presents challenges in both achieving high yields and ensuring the purity of the final product. nih.gov The low reactivity of certain intermediates and the difficulty in separating the target compound from structurally similar byproducts necessitate optimized reaction conditions and robust purification methods. nih.govstanford.edu

Purification is a critical final step. Given that this compound is a liquid hydrocarbon, standard laboratory techniques are employed. savemyexams.com These include:

Solvent Extraction: Used to separate the organic product from aqueous layers that may result from the reaction workup. Adding water can help identify the aqueous layer, and washing with solutions like sodium carbonate can neutralize acid and remove certain impurities. savemyexams.com

Drying Agents: Anhydrous inorganic salts such as magnesium sulfate (B86663) or calcium chloride are used to remove trace amounts of water from the isolated organic product. savemyexams.com

For separating complex mixtures of alkanes or removing persistent impurities, more advanced techniques are required:

Carbamide (Urea) Complexation: This method is highly effective for separating normal alkanes from branched isomers. Crystalline urea (B33335) forms inclusion complexes with linear alkanes, which precipitate out of solution, leaving the branched compounds in the liquid phase. This technique can achieve very high purity levels, up to 99.99%. google.com

Chromatography: Column chromatography is a standard method for purification. For high-molecular-weight alkanes, specialized techniques such as high-temperature gas chromatography (HTGC) are invaluable not only for purification but also for assessing the purity of the final product. nih.govcsic.es

Table 2: Purification Techniques for Long-Chain Alkanes

| Technique | Principle of Separation | Application | Citation |

|---|---|---|---|

| Solvent Extraction | Differential solubility of the compound in two immiscible liquid phases. | Removal of water-soluble impurities. | savemyexams.com |

| Drying | Chemical reaction with water. | Removal of trace water from the final product. | savemyexams.com |

| Carbamide Complexation | Formation of crystalline inclusion complexes with linear alkanes. | Separation of branched alkanes from linear contaminants. | google.com |

| High-Temperature Gas Chromatography (HTGC) | Differential partitioning between a mobile gas phase and a stationary liquid phase at high temperatures. | Analysis of purity and separation of high-molecular-weight hydrocarbons. | nih.govcsic.es |

| Catalytic Purification | Catalytic hydrogenation or conversion of impurities at elevated temperature and pressure. | Removal of specific impurities like methanol (B129727) or unsaturated hydrocarbons. | google.com |

The combination of optimized reaction conditions and a multi-step purification strategy is essential for obtaining this compound with the high yield and purity required for its use as a chemical standard or in biological assays.

Biosynthetic Mechanisms and Genetic Underpinnings

Endogenous Production in Insect Oenocytes

The primary sites for the de novo synthesis of cuticular hydrocarbons (CHCs), including branched alkanes like 5,11-dimethylheptadecane, are specialized secretory cells known as oenocytes. nih.govfrontiersin.orgbiorxiv.org These large cells, which are of ectodermal origin, are found in most pterygote insects and are functionally analogous to vertebrate liver cells in their role in lipid metabolism. nih.govfrontiersin.org Genetic and molecular studies, particularly in model organisms like Drosophila melanogaster (the fruit fly) and Anopheles gambiae (the malaria mosquito), have firmly established that adult oenocytes are responsible for producing the very-long-chain fatty acids (VLCFAs) that serve as precursors to CHCs. nih.govelifesciences.org These hydrocarbons are crucial for preventing desiccation and for chemical communication, such as in courtship behaviors where they can act as pheromones. nih.govfrontiersin.org The oenocytes are often found in close association with the fat body, another key tissue in insect energy metabolism. nih.gov Transcriptomic analyses of isolated oenocytes have revealed an enrichment of transcripts for genes involved in the biosynthesis of long-chain fatty acids and hydrocarbons, confirming their central role in this pathway. elifesciences.org

Role of Fatty Acid Synthases (FAS) and Elongases (ELO) in Hydrocarbon Elongation

The biosynthesis of the carbon backbone of this compound begins with the foundational enzymes of fatty acid metabolism. The process is initiated by a multi-functional enzyme, Fatty Acid Synthase (FAS), which catalyzes the creation of long-chain fatty acids. nih.gov FAS sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, typically producing fatty acids with 14, 16, or 18 carbons. nih.gov

Following the initial synthesis by FAS, the fatty acyl-CoA chains are further extended to the very-long-chain fatty acids (VLCFAs) required for hydrocarbon production. This crucial step is carried out by a set of enzymes known as fatty acid elongases (ELOs). biorxiv.orgelifesciences.orgnih.gov Elongases work by adding additional two-carbon units to the fatty acyl-CoA precursor. elifesciences.orgbiorxiv.org The specificity of different elongase enzymes contributes to the diversity of chain lengths seen in an insect's hydrocarbon profile. elifesciences.orgbiorxiv.org The expression levels and specificities of these elongases are key determinants in shaping the final composition of the cuticular hydrocarbon layer. nih.govbiorxiv.org

| Enzyme Class | Function in Hydrocarbon Biosynthesis | Precursor Molecule(s) | Typical Product |

| Fatty Acid Synthase (FAS) | Initiates the synthesis of the carbon backbone. | Acetyl-CoA, Malonyl-CoA | 14, 16, or 18-carbon fatty acids. nih.gov |

| Fatty Acid Elongases (ELO) | Extend the fatty acid chain to create Very-Long-Chain Fatty Acids (VLCFAs). | Long-chain fatty acyl-CoAs, Malonyl-CoA | Very-long-chain fatty acyl-CoAs of specific lengths. |

Methyl Branch Introduction Pathways (e.g., Methylmalonyl-CoA Incorporation)

The characteristic methyl branches at the C5 and C11 positions of this compound are introduced during the chain elongation process. This is achieved through the action of a specialized fatty acid synthase that incorporates a different building block in place of the usual malonyl-CoA. biorxiv.orgelifesciences.org For methyl-branched hydrocarbons, the precursor propionyl-CoA is converted to methylmalonyl-CoA. elifesciences.orgebi.ac.uk

This methylmalonyl-CoA molecule is then incorporated into the growing fatty acid chain by the fatty acid synthase at specific points. biorxiv.orgelifesciences.orgpnas.org The insertion of methylmalonyl-CoA, instead of malonyl-CoA, adds a three-carbon unit with a one-carbon branch, resulting in the methyl group on the final hydrocarbon chain. The stereochemistry of this methyl branch is precisely controlled by the enzymatic activity during the reduction steps of fatty acid synthesis. pnas.org The repeated and specific incorporation of methylmalonyl-CoA at defined intervals during elongation leads to the formation of di- and multi-methyl-branched fatty acid precursors, which are then converted into the final hydrocarbon product.

Molecular Biology of Hydrocarbon Biosynthesis Genes

The entire pathway for producing this compound and other CHCs is under tight genetic control. The enzymes involved—fatty acid synthases, elongases, desaturases (for unsaturated hydrocarbons), reductases, and decarbonylases—are all encoded by specific genes belonging to large multi-gene families. biorxiv.orgnih.gov

Recent advances in transcriptomics and genomics, particularly through comparative analyses of insect species or individuals with different CHC profiles, have begun to identify the specific genes responsible for each biosynthetic step. biorxiv.orgelifesciences.org For instance, studies in the mason wasp Odynerus spinipes and the honey bee Apis mellifera have successfully identified candidate genes encoding fatty acid elongases and desaturases by comparing gene expression in individuals with distinct CHC profiles. biorxiv.orgnih.gov

| Gene Family | Encoded Enzyme/Protein | Role in Biosynthesis of this compound |

| FAS | Fatty Acid Synthase | Synthesizes the initial fatty acid chain. biorxiv.orgelifesciences.org |

| ELO | Fatty Acid Elongase | Extends the carbon chain to the required length (e.g., C18 or longer). biorxiv.orgelifesciences.orgnih.gov |

| FAR | Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA to a fatty aldehyde. biorxiv.orgelifesciences.org |

| CYP4G | Cytochrome P450 Decarbonylase | Catalyzes the final step, converting the aldehyde to a hydrocarbon. biorxiv.orgelifesciences.org |

Mechanisms of Biological Activity

Olfactory Receptor Neuron Activation

The perception of 5,11-Dimethylheptadecane begins at the molecular level with the activation of specific olfactory receptor neurons (ORNs) located in specialized hair-like structures called sensilla on the antennae of the receiving insect. nih.gov These neurons are responsible for detecting and discriminating a vast array of airborne chemical signals, including pheromones. nih.gov

Research has demonstrated a high degree of specificity in the activation of these neurons by this compound. The compound has four possible stereoisomers due to its chiral centers at the C5 and C11 positions: (5R,11R), (5R,11S), (5S,11R), and (5S,11S). vulcanchem.com Studies on the eastern hemlock looper (EHL), Lambdina fiscellaria fiscellaria, and the western hemlock looper (WHL), Lambdina fiscellaria lugubrosa, have conclusively shown that only one of these isomers is biologically active. nih.gov Electrophysiological recordings revealed that only the (5R,11S)-5,11-dimethylheptadecane stereoisomer triggers a response in the antennal receptors of male moths. vulcanchem.comnih.gov The other three stereoisomers failed to elicit any significant response, indicating that the male antennae lack the specific chemoreceptors for them. nih.gov This stereospecificity highlights the precise molecular recognition required for neuron activation and is a critical component of species-specific chemical communication. vulcanchem.comresearchgate.net It is hypothesized that female moths produce only the (5R,11S) isomer, and the male moths, in turn, possess olfactory receptors tuned exclusively to this configuration. nih.govusda.gov This ensures that the pheromone signal is both highly specific and efficient.

Once the pheromone molecule binds to its receptor, it initiates a signal transduction cascade within the ORN, leading to the generation of an electrical signal, or action potential. nih.gov This neural signal is then transmitted to higher processing centers in the insect's brain, where the information is interpreted, ultimately leading to a behavioral response. nih.gov

Pheromone Binding Proteins and Signal Transduction

The journey of the this compound molecule from the environment to an olfactory receptor is facilitated by pheromone binding proteins (PBPs). researchgate.net As a hydrophobic molecule, this compound has low solubility in the aqueous sensillar lymph that bathes the dendrites of the olfactory receptor neurons. PBPs are small, water-soluble proteins found at high concentrations in this lymph that function to capture and transport lipophilic pheromone molecules across this aqueous barrier to the receptors. researchgate.netmdpi.com

Upon reaching the receptor, the pheromone is released, and it binds to a specific odorant receptor (OR) protein embedded in the neuron's membrane. nih.gov Insect ORs are a distinct class of ligand-gated ion channels. nih.gov The binding of the pheromone to the OR is the critical step that initiates signal transduction. This event causes a conformational change in the receptor protein, opening an ion channel and allowing ions to flow across the neuronal membrane. This ion flux depolarizes the neuron, generating an electrical signal that is propagated along the axon to the antennal lobe of the insect brain for processing. nih.gov The precise PBP and OR proteins involved in the detection of this compound have not been specifically detailed in available research, but their roles are inferred from the well-studied olfactory systems of other moth species. nih.govresearchgate.netchemecol.org

Electroantennographic Detection (EAD) Studies

Electroantennographic detection (EAD) is a powerful technique used to identify biologically active volatile compounds by measuring the electrical output of an insect's entire antenna in response to an odor. This method has been instrumental in the identification and verification of this compound as a key pheromone component for several moth species. usda.gov

Coupled gas chromatography-electroantennographic detection (GC-EAD) analyses of pheromone gland extracts from female eastern hemlock loopers (Lambdina fiscellaria fiscellaria) revealed two compounds that elicited strong electrical responses from male antennae. sfu.canih.gov These were identified as this compound and a second, synergistic compound, 2,5-Dimethylheptadecane. usda.govsfu.canih.gov Similar GC-EAD studies confirmed that this compound is also a major pheromone component for the western hemlock looper (L. f. lugubrosa) and was detected in gland extracts of the spring hemlock looper (Lambdina arhosaria) and the pitch pine looper (Lambdina pellucidaria). sfu.caresearchgate.net

Crucially, EAD studies have been used to determine the biological activity of the different stereoisomers of this compound. nih.gov When the four synthetic stereoisomers were tested against the antennae of male eastern and western hemlock loopers, only the (5R,11S) isomer produced a significant electrophysiological response. nih.gov This finding provides direct evidence for the high stereospecificity of the moth's olfactory receptors.

The table below summarizes key findings from EAD studies on species that respond to this compound.

| Species | Active Compounds Identified via EAD | Key EAD Findings | Reference(s) |

| Lambdina fiscellaria fiscellaria (Eastern Hemlock Looper) | This compound, 2,5-Dimethylheptadecane | Strong antennal response to both compounds. Only the (5R,11S) stereoisomer of this compound is active. | nih.govusda.govnih.gov |

| Lambdina fiscellaria lugubrosa (Western Hemlock Looper) | This compound, 2,5-Dimethylheptadecane, 7-Methylheptadecane (B13817674) | Only the (5R,11S) stereoisomer of this compound elicits a response. | nih.govsfu.ca |

| Lambdina arhosaria (Spring Hemlock Looper) | 7-Methylheptadecane, 7,11-Dimethylheptadecane | EAD responses were elicited by specific components in pheromone gland extracts. | nlc-bnc.ca |

| Lambdina pellucidaria (Pitch Pine Looper) | This compound detected in gland extracts. | EAD-active components were identified in gland extracts. | researchgate.net |

Note: While this compound was detected in L. arhosaria and L. pellucidaria extracts, the primary EAD-active compounds highlighted in some studies were other related chemicals.

Behavioral Response Mechanisms (e.g., mate location)

The activation of olfactory neurons by this compound triggers a cascade of physiological and behavioral events that are fundamental to reproduction. evitachem.com The primary behavioral response elicited by this pheromone in male moths is mate location. cambridge.org Pheromones are species-specific chemical signals that can guide an insect toward a potential mate over significant distances. cambridge.org

Upon detecting the pheromone plume released by a female, a male moth initiates upwind flight, a behavior known as positive anemotaxis. The moth navigates by staying within the pheromone plume, turning back when it loses the scent. This process of casting flight and upwind surging allows the male to home in on the female's location.

Field trapping studies provide direct evidence of this behavioral response. In bioassays with eastern and western hemlock looper populations, traps baited with synthetic (5R,11S)-5,11-dimethylheptadecane were highly effective at capturing male moths. nih.gov The number of males caught in these traps was comparable to traps baited with a mixture of all four stereoisomers, while traps containing the other three individual stereoisomers caught no more males than unbaited control traps. nih.gov This demonstrates that the specific recognition of the (5R,11S) isomer is solely responsible for initiating the mate-seeking behavior.

For some species, such as the eastern hemlock looper, the behavioral response is enhanced by the presence of a second pheromone component, 2,5-Dimethylheptadecane. usda.gov While this compound alone is attractive, the combination of the two compounds often results in a stronger, synergistic attraction. usda.gov This use of a multi-component blend can increase the specificity and robustness of the signal, helping to ensure reproductive isolation between closely related species. The effectiveness of pheromone-baited traps in monitoring moth populations further underscores the crucial role of this compound in mediating long-range mate location. core.ac.ukcambridge.org

Ecological and Applied Research

Role in Insect Communication Systems

5,11-Dimethylheptadecane is a key mediator of both intraspecific and interspecific communication in certain insect species, primarily functioning as a sex attractant.

Intraspecific Communication (e.g., sex attraction)

The most well-documented role of this compound is as a major sex pheromone component for several species of geometrid moths. nih.govsfu.caplantwiseplusknowledgebank.org Female moths release this compound to attract males for mating. vulcanchem.com Research has shown that the biological activity of this pheromone is highly dependent on its stereochemistry. Of the four possible stereoisomers, (5R,11S)-5,11-dimethylheptadecane has been identified as the sole isomer that elicits an electrophysiological response in the antennae of male eastern and western hemlock loopers (Lambdina fiscellaria fiscellaria and Lambdina fiscellaria lugubrosa, respectively). researchgate.netnih.gov Field bioassays confirmed these findings, with traps baited with the (5R,11S) isomer catching as many males as traps with a mixture of all four stereoisomers. researchgate.netnih.gov The other three stereoisomers did not attract significantly more males than unbaited control traps, suggesting that male antennae lack the specific chemoreceptors for these forms. researchgate.netnih.gov

In the case of the western hemlock looper, while this compound is the most important single pheromone component and is attractive on its own, its effectiveness is significantly enhanced by the presence of synergistic compounds. sfu.ca The addition of 2,5-dimethylheptadecane and 7-methylheptadecane (B13817674) can increase male moth catches by up to seven times compared to this compound alone. sfu.ca For the eastern hemlock looper, the pheromone is comprised of this compound and 2,5-dimethylheptadecane. sfu.ca

The specificity of the pheromonal communication system, reliant on the precise stereoisomer, highlights the evolutionary precision in these insect species. vulcanchem.com

Interspecific Interactions (e.g., semiochemical communication)

Semiochemicals are chemical signals that mediate interactions between organisms. usda.gov They are broadly categorized into pheromones (intraspecific) and allelochemicals (interspecific). Allelochemicals include kairomones, which benefit the receiver, allomones, which benefit the emitter, and synomones, which benefit both. cambridge.orggoogle.com While this compound is primarily recognized as a pheromone for intraspecific communication, its presence in the environment can be detected by other species. For instance, predators or parasitoids may use the pheromone as a kairomone to locate their prey. However, specific documented examples of interspecific interactions directly involving this compound are not extensively detailed in the provided research. The primary focus remains on its role in attracting mates within the same species.

Integration into Integrated Pest Management (IPM) Strategies

The identification and synthesis of this compound as a potent sex attractant have paved the way for its integration into Integrated Pest Management (IPM) programs for hemlock loopers and other susceptible moth species. plantwiseplusknowledgebank.orgusda.govsfu.ca IPM emphasizes the use of multiple tactics to control pests in an economically and environmentally sound manner. Synthetic pheromones like this compound offer a highly specific and non-toxic tool for pest management. google.com

Population Monitoring and Trapping Efficacy

A primary application of synthetic this compound is in monitoring insect populations. plantwiseplusknowledgebank.orgsfu.ca Pheromone-baited traps are used to detect the presence of a pest, determine its distribution, and estimate its population density. sfu.cagoogle.com This information is crucial for making informed decisions about the need for and timing of control measures.

The specificity of this compound reduces the capture of non-target species, leading to more accurate ecological surveys. vulcanchem.com In trials conducted in defoliated forests, traps baited with synthetic this compound have demonstrated high efficacy, capturing over 90% of male hemlock loopers. vulcanchem.com The combination of pheromone traps with light traps can further enhance trapping efficacy. plantwiseplusknowledgebank.orgcore.ac.uk For instance, studies have shown that traps combining a light source with the pheromone captured the highest number of male eastern hemlock loopers compared to traps with only a pheromone or a light source. core.ac.uk

Table 1: Comparative Trap Efficacy for Male Eastern Hemlock Looper

| Trap Type | Percentage of Total Catch (1991) | Percentage of Total Catch (1992) |

|---|---|---|

| Pheromone (P) | 27% | 31.4% |

| Light (L) | 14% | 10.8% |

| Light + Pheromone (LP) | 59% | 56.1% |

Data sourced from Delisle et al. (1998) core.ac.uk

This data clearly indicates the synergistic effect of combining light with the pheromone lure for monitoring purposes.

Forecasting Outbreaks

Data gathered from pheromone-baited traps are instrumental in forecasting potential pest outbreaks. sfu.cascholaris.ca By monitoring the number of male moths captured over time, pest managers can identify rising population trends that may lead to damaging infestations in the following season. sfu.ca This early warning system allows for proactive management strategies to be implemented before significant economic or ecological damage occurs. The development of pheromone-based monitoring has provided a more reliable method for predicting looper outbreaks compared to previous laborious survey methods. plantwiseplusknowledgebank.orgsfu.ca

Mating Disruption Techniques and Efficacy

Mating disruption is a pest control technique that involves permeating an area with a synthetic sex pheromone to confuse males and prevent them from locating females, thereby reducing mating and subsequent offspring. researchgate.net While the potential for using this compound in mating disruption programs for the hemlock looper has been investigated, it is not yet a widely implemented operational tactic. plantwiseplusknowledgebank.org The success of such a program would likely depend on the use of the complete pheromone blend, including synergistic compounds, as these may play a crucial role in close-range mating behaviors. sfu.ca Low male captures in pheromone traps and a higher proportion of virgin females caught in light traps in a treated area could serve as indicators of successful mating disruption. core.ac.uk

Computational and Theoretical Chemistry Studies

Molecular Modeling of Pheromone-Receptor Interactions

The biological activity of a pheromone is contingent upon its precise interaction with a specific receptor protein in the insect's antenna, often described by a "lock-and-key" mechanism. Molecular modeling simulates this binding event, providing a detailed view of the intermolecular forces at play. For 5,11-Dimethylheptadecane, the interaction is highly stereospecific, with antennal receptors of the male hemlock looper showing specificity for the (5R,11S) enantiomer. vulcanchem.com

While specific docking studies for this compound are not extensively published, the methodology involves creating a three-dimensional model of the target receptor protein. The pheromone molecule is then computationally "docked" into the receptor's binding site to predict the most stable binding orientation and calculate the binding affinity. These models can elucidate why specific stereoisomers are active while others are not. For instance, modeling would demonstrate how the precise spatial arrangement of the methyl groups on the (5R,11S) isomer achieves optimal contact with amino acid residues in the binding pocket, maximizing favorable non-covalent interactions like van der Waals forces.

Furthermore, studies suggest the involvement of pheromone-binding proteins that transport the hydrophobic pheromone through the aqueous sensillar lymph to the membrane-bound receptor, a process that can also be investigated using molecular modeling. ncsu.edu

Table 1: Key Aspects of Pheromone-Receptor Modeling

| Modeling Aspect | Description | Relevance to this compound |

| Receptor Homology Modeling | If the exact receptor structure is unknown, a model can be built based on the known structures of similar proteins. | Creates a workable 3D structure of the hemlock looper's olfactory receptor for docking studies. |

| Molecular Docking | Predicts the preferred orientation of the pheromone when bound to the receptor to form a stable complex. | Determines how the (5R,11S) isomer fits into the binding site and identifies key contact points. |

| Binding Affinity Calculation | Estimates the strength of the interaction between the pheromone and the receptor. | Quantifies the stability of the pheromone-receptor complex, helping to explain the high potency of the natural pheromone. |

| Stereoisomer Comparison | Docks different stereoisomers—(5R,11R), (5S,11R), (5S,11S)—into the same receptor model. | Explains the observed biological specificity by showing that other isomers achieve a poorer fit or encounter unfavorable steric clashes. vulcanchem.com |

Conformational Analysis and Molecular Dynamics Simulations

This compound is a long, flexible molecule. The rotation around its numerous carbon-carbon single bonds allows it to adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt.

Table 2: Principles of Molecular Dynamics Simulation for this compound

| Simulation Component | Description | Application |

| Force Field | A set of parameters that define the potential energy of the molecule, including bond lengths, angles, and non-bonded interactions. ulakbim.gov.tr | Describes the interatomic forces governing the motion of the this compound molecule. |

| Initial Conditions | The starting positions and velocities of all atoms in the system. | A starting 3D structure of the molecule is generated and placed in a simulation box. |

| Integration Algorithm | A numerical method used to solve Newton's equations of motion, propagating the system forward in time. wustl.edu | Calculates the trajectory of the molecule over a period typically ranging from nanoseconds to microseconds. |

| Trajectory Analysis | The output of the simulation (a trajectory file) is analyzed to extract information about the molecule's behavior. | Used to identify the most populated conformational states, analyze flexibility, and calculate properties like the radius of gyration. |

Quantum Chemical Studies on Electronic Properties

Quantum chemistry applies the principles of quantum mechanics to study chemical phenomena, providing highly accurate information about a molecule's electronic structure. tennessee.edu Methods like Density Functional Theory (DFT) can be used to calculate a wide range of electronic properties that govern molecular interactions and reactivity. researchgate.net

For a largely nonpolar alkane like this compound, quantum chemical studies focus on the subtle distribution of electron density that dictates its interaction with a receptor. Key properties include the molecular electrostatic potential (MEP), which maps the electron-rich and electron-poor regions of the molecule. Even in a nonpolar molecule, transient fluctuations in electron density create temporary dipoles that are responsible for the van der Waals forces crucial for binding within a hydrophobic receptor pocket. Calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's electronic stability and kinetic reactivity.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Property | Description | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. mdpi.com | Identifies regions of weak negative potential (associated with C-H bonds) that can engage in non-covalent interactions within the receptor's binding site. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and stability of the molecule. A large gap suggests high stability, which is characteristic of saturated alkanes. |

| Dipole Moment | A measure of the overall polarity of the molecule. mdpi.com | For this compound, the calculated dipole moment would be very close to zero, confirming its nonpolar character. |

| Atomic Charges | Calculates the partial charge on each atom in the molecule. | Provides a quantitative measure of the electron distribution, reinforcing the understanding of how the molecule interacts via weak dispersion forces. |

Structure-Activity Relationship Prediction through In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological effect. In silico SAR methods use computational models to predict the activity of compounds, accelerating the design of new molecules with desired properties. semanticscholar.orgsemanticscholar.org

For this compound, an in silico SAR study would involve building a dataset of structurally similar molecules and their corresponding pheromonal activities, which are typically measured experimentally using techniques like electroantennography (EAG) or field trapping. For example, the activity of this compound could be compared to its other stereoisomers or to analogs where the methyl groups are shifted to different positions (e.g., 7,11-dimethylheptadecane) or where the carbon chain is longer or shorter. usda.gov

Using this data, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. semanticscholar.org This is a mathematical equation that correlates molecular descriptors (computationally derived properties representing the molecule's structure, such as size, shape, and electronic features) with biological activity. Once a robust QSAR model is built and validated, it can be used to predict the pheromonal activity of novel, yet-to-be-synthesized analogs, guiding researchers to create more potent or selective compounds for pest management applications.

Table 4: Steps in an In Silico SAR/QSAR Study

| Step | Description | Application to this compound |

| 1. Data Collection | Gather a set of molecules with known biological activities. | Compile a list of this compound analogs and their measured attractiveness to hemlock looper moths. usda.gov |

| 2. Descriptor Calculation | For each molecule, calculate a range of numerical descriptors (e.g., molecular weight, logP, topological indices). | Generate hundreds of descriptors for each analog to characterize its physicochemical and structural properties. |

| 3. Model Development | Use statistical methods (e.g., multiple linear regression) to build a mathematical model linking the descriptors to the activity. semanticscholar.org | Create an equation that predicts pheromonal activity based on the most relevant molecular descriptors. |

| 4. Model Validation | Test the model's predictive power using an external set of molecules not used in model development. | Ensure the model is robust and can accurately predict the activity of new compounds. |

| 5. Virtual Screening | Use the validated model to predict the activity of a large library of virtual (unsynthesized) compounds. | Identify promising new candidates for synthesis and experimental testing as pheromone lures. |

Future Research Directions and Unaddressed Questions

Elucidation of Novel Stereoisomers and Synergists

The biological activity of 5,11-dimethylheptadecane is highly dependent on its stereochemistry. Of the four possible stereoisomers, the (5R,11S) configuration has been identified as the primary active component for species such as the eastern and western hemlock loopers (Lambdina fiscellaria fiscellaria and Lambdina fiscellaria lugubrosa, respectively). nih.govresearchgate.net Electrophysiological and field studies have shown that male antennae of these species respond specifically to the (5R,11S)-isomer, with other stereoisomers eliciting no significant response. nih.govresearchgate.net This suggests a highly evolved and specific receptor system in these insects. nih.govresearchgate.net

However, the story of pheromone communication is rarely simple. The presence of synergistic compounds that enhance the activity of the primary pheromone is a common phenomenon. For the western hemlock looper, 2,5-dimethylheptadecane and 7-methylheptadecane (B13817674) have been identified as synergists that can increase male moth catches significantly when combined with this compound. sfu.ca Specifically, research has pinpointed (7S)-7-methylheptadecane and (5S)-2,5-dimethylheptadecane as the synergistic stereoisomers. nih.gov

Future research must continue to explore the potential for other, as-yet-unidentified stereoisomers and synergists that may play a role in the chemical communication of insects that utilize this compound. The synthesis and field-testing of all possible stereoisomers of both the primary pheromone and its known synergists are crucial steps. researchgate.netsakura.ne.jpacs.org For instance, while (5R,11S)-5,11-dimethylheptadecane is the key attractant for hemlock loopers, the specific stereochemistry of synergistic compounds can vary between species, highlighting the need for species-specific investigations. nih.govresearchgate.net

Table 1: Known Stereoisomers and Synergists of this compound

| Species | Active Stereoisomer of this compound | Synergistic Compounds | Active Stereoisomer of Synergist |

|---|---|---|---|

| Eastern Hemlock Looper (Lambdina fiscellaria fiscellaria) | (5R,11S) nih.govresearchgate.net | 2,5-Dimethylheptadecane nih.govusda.gov | Not specified in provided search results |

| Western Hemlock Looper (Lambdina fiscellaria lugubrosa) | (5R,11S) nih.govresearchgate.net | 2,5-Dimethylheptadecane, 7-Methylheptadecane sfu.casfu.ca | (5S)-2,5-Dimethylheptadecane, (7S)-7-Methylheptadecane nih.gov |

| Spring Hemlock Looper (Lambdina athasaria) | Detected, but not a primary attractant researchgate.net | 7-Methylheptadecane, 7,11-Dimethylheptadecane researchgate.netusda.gov | 7S and meso-7,11 researchgate.net |

| Pitch Pine Looper (Lambdina pellucidaria) | Detected, but did not significantly increase attraction researchgate.net | 7-Methylheptadecane, 7,11-Dimethylheptadecane researchgate.net | 7S and meso-7,11 researchgate.net |

High-Throughput Screening for Behavioral Modifiers

The behavioral response of insects to this compound and its synergists is not always a simple case of attraction. Other chemical compounds in the environment or produced by the insects themselves can modify this behavior, acting as inhibitors or altering the response in more subtle ways. Identifying these behavioral modifiers is crucial for developing effective and reliable pheromone-based pest management strategies.

High-throughput screening (HTS) assays offer a powerful tool for rapidly evaluating the effects of a large number of chemical compounds on insect behavior. nih.gov These systems can be designed to monitor various behavioral responses, such as movement towards or away from a chemical source, escape responses, and changes in activity levels. nih.gov By exposing insects to this compound in the presence of a library of test compounds, researchers can identify novel inhibitors or enhancers of the pheromone response. This approach has the potential to uncover previously unknown aspects of insect chemical communication and lead to the development of more sophisticated pest control tools.

Environmental Influences on Pheromone Production and Efficacy

The production of pheromones by insects and the effectiveness of these chemical signals are not static; they can be significantly influenced by various environmental factors. researchgate.netvulcanchem.com Temperature, humidity, and light cycles are known to affect insect physiology and behavior, including pheromone release and perception. sfu.ca For instance, the flight activity of the western hemlock looper, and thus its response to pheromone traps, is influenced by nocturnal temperatures and weather conditions. sfu.ca

Furthermore, the persistence of this compound in the environment is a critical factor for its use in monitoring and control. The compound undergoes photodegradation when exposed to UV light. vulcanchem.com Understanding the rate of degradation under different environmental conditions is essential for determining the optimal timing and frequency of pheromone applications in the field.

Future research should systematically investigate the impact of a range of environmental variables on both the insect's production of this compound and the stability and efficacy of the pheromone once it is released. This includes studying the effects of temperature fluctuations, rainfall, and even the chemical composition of host plants on pheromone signaling. Such studies will provide a more complete picture of the chemical ecology of the insects that use this pheromone and will be invaluable for optimizing its practical application. For example, extreme cold weather has been shown to cause population collapse in Lambdina fiscellaria, which would impact the relevance of pheromone monitoring during such periods. cambridge.org

Long-Term Ecological Impact of Pheromone-Based Interventions

The use of synthetic pheromones, including this compound, in pest management is considered a more environmentally friendly approach compared to broad-spectrum insecticides. usda.gov These semiochemicals are highly specific, biodegradable, and generally have low toxicity to non-target organisms. usda.gov However, the long-term ecological consequences of large-scale and prolonged use of synthetic pheromones are not yet fully understood.

Potential long-term impacts could include shifts in the genetic makeup of pest populations, with individuals less responsive to the synthetic pheromone blend being selected for. There is also the possibility of affecting non-target species that may use similar or related compounds for their own chemical communication. While the high specificity of pheromones minimizes this risk, it is a factor that warrants long-term monitoring.

Future research should focus on long-term ecological studies in areas where pheromone-based interventions are being implemented. These studies should monitor not only the target pest population but also the populations of non-target organisms, including predators and parasitoids. By tracking potential changes in community structure and population genetics over time, we can ensure that the use of this compound and other semiochemicals remains a sustainable and ecologically sound pest management strategy.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 5,11-dimethylheptadecane in biological samples?

- Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identification and quantification. For pheromone studies, gas chromatography-electroantennographic detection (GC-EAD) is used to confirm bioactivity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to analyze diagnostic ions (e.g., fragmentation patterns at m/z 2932 cm⁻¹) and absence of heteroatoms or alkene groups .

- Data Validation : Cross-validate retention indices with synthetic standards and compare spectral libraries (e.g., NIST Chemistry WebBook) to avoid misidentification of isomers like 5,14-dimethylpentacosane .

Q. How is this compound synthesized for experimental use?

- Synthesis Protocol :

Utilize Wittig reactions or Grignard reagents to construct the branched alkane backbone.

Optimize methyl group placement via stereoselective alkylation.

Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Confirm purity (>98%) via GC-MS and NMR.

- Challenges : Isomer differentiation (e.g., 2,5-dimethylheptadecane) requires precise regiochemical control during synthesis .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported bioactivity of this compound across moth species?

- Contradiction Analysis :

- Hypothesis : Species-specific pheromone receptor sensitivity or co-factors (e.g., minor pheromone components) may modulate activity.

- Experimental Design :

Conduct dose-response assays using synthetic this compound alone and in blends (e.g., with 2,5-dimethylheptadecane).

Apply response surface methodology (RSM) to optimize blend ratios and evaluate synergistic effects .

Validate with field trials using trap catches and electrophysiological recordings (GC-EAD).

- Data Interpretation : Use ANOVA to assess statistical significance of attractant efficacy across treatments .

Q. How does stereochemistry influence the ecological function of this compound?

- Methodology :

Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation).

Test enantiomer-specific bioactivity in wind tunnel assays.

Analyze binding affinity to pheromone-binding proteins using molecular docking simulations.

- Key Finding : In Lambdina fiscellaria fiscellaria, the natural enantiomer exhibits 10× higher attraction than its mirror image, highlighting stereochemical specificity .

Q. What statistical approaches address variability in pheromone emission rates under environmental stressors?

- Data Analysis Framework :

Measure emission rates via dynamic headspace sampling under controlled humidity/temperature.

Apply multivariate regression to model interactions between environmental variables and emission kinetics.

Use principal component analysis (PCA) to reduce dimensionality and identify dominant stressors.

Data Management and Reproducibility

Q. How should researchers handle raw data discrepancies in structural elucidation studies?

- Best Practices :

Archive raw spectral data (NMR, FTIR) in supplemental materials with metadata (e.g., solvent, instrument parameters).

Use open-source software (e.g., MestReNova) for reproducible spectral processing.

Disclose isomer resolution limits (e.g., GC column specifications) to contextualize ambiguities .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Safety Guidelines :

Follow OSHA HCS standards: Use PPE (nitrile gloves, lab coat) and work in fume hoods.

Neutralize waste with activated carbon before disposal.

Monitor aquatic toxicity (EC₅₀) to comply with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.